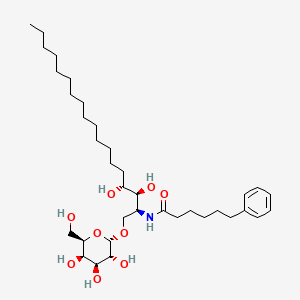

![molecular formula C36H56O13 B1249351 digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

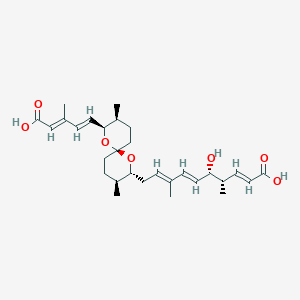

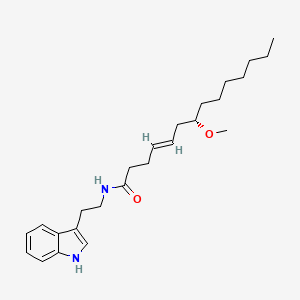

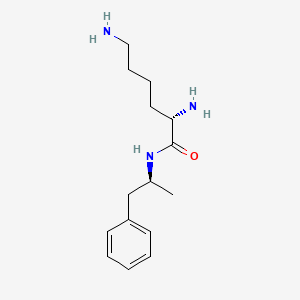

Digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside] is a cardenolide glycoside consisting of digitoxigenin having a beta-D-glucopyrananosyl-(1->4)-alpha-L-acofriopyranosyl moiety attached at the 3-position. It derives from a digitoxigenin.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside] has been identified as a compound with significant antiproliferative activity. Research has shown its effectiveness against the A2780 human ovarian cancer cell line, indicating its potential in cancer treatment research (Karkare et al., 2007).

Cardiac Glycosides

Studies have also isolated this compound as a cardiac glycoside from various plant sources. Its identification in these studies contributes to understanding the bioactive components in medicinal plants, which can be crucial for drug discovery (Makarevich et al., 2004).

Antiproliferative against Fibrosarcoma Cells

Another significant application is its isolation from Streptocaulon juventas roots, showing strong antiproliferative activity against the human HT-1080 fibrosarcoma cell line. This points towards its potential utility in developing treatments for fibrosarcoma (Ueda et al., 2003).

Apoptotic Induction in Hepatocellular Carcinoma

The compound has also been studied for its role in inducing apoptosis in HepG2 cells, a human hepatocellular carcinoma cell line. This research demonstrates its potential as an agent in cancer therapy, especially for liver cancer (Feng et al., 2012).

Synthesis and Chemical Analysis

Research has also been conducted on the synthesis of digitoxin, which includes digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside] as a component. These studies are vital for understanding the chemical properties and potential modifications of this compound for various applications (Ma et al., 2011).

Propiedades

Nombre del producto |

digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside] |

|---|---|

Fórmula molecular |

C36H56O13 |

Peso molecular |

696.8 g/mol |

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-/m0/s1 |

Clave InChI |

LBCSKUSUYQVKDB-DDNYXVGMSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide](/img/structure/B1249271.png)